1-(3-Dipropylaminopropyl)homopiperazine

Description

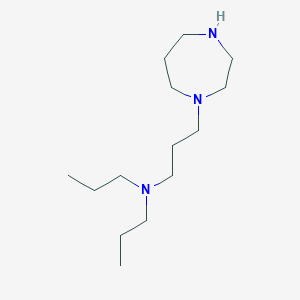

Structure

3D Structure

Properties

IUPAC Name |

3-(1,4-diazepan-1-yl)-N,N-dipropylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N3/c1-3-9-16(10-4-2)12-6-13-17-11-5-7-15-8-14-17/h15H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZVQJBPSCHNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCN1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374454 | |

| Record name | 1-(3-Dipropylaminopropyl)homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-53-9 | |

| Record name | Hexahydro-N,N-dipropyl-1H-1,4-diazepine-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Dipropylaminopropyl)homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 1-(3-Dipropylaminopropyl)homopiperazine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic route. scitepress.orgresearchgate.net The analysis of this compound begins by identifying the key chemical bonds that can be disconnected through known and reliable chemical reactions.

The most logical initial disconnection is the carbon-nitrogen (C-N) bond linking the propyl side chain to the homopiperazine (B121016) ring. This disconnection suggests that the target molecule can be synthesized from two primary synthons: a nucleophilic homopiperazine unit and an electrophilic 3-dipropylaminopropyl unit. The corresponding chemical reagents for this step would be homopiperazine and a suitable 3-dipropylaminopropyl halide, such as 3-chloro-N,N-dipropylpropan-1-amine.

Further retrosynthetic analysis focuses on the homopiperazine ring itself. The seven-membered diazepine (B8756704) ring can be disconnected in several ways:

Cyclization Approach: Disconnecting two C-N bonds within the ring leads back to acyclic precursors. A common strategy involves using ethylenediamine (B42938) and a three-carbon electrophile like 1,3-dihalopropane. google.com

Ring Expansion Approach: An alternative disconnection involves a rearrangement of a six-membered ring precursor. This strategy considers the formation of the homopiperazine system via the expansion of a more accessible piperidone ring, for instance, through a Schmidt or Beckmann rearrangement. acs.orggoogle.com

This analysis provides a strategic roadmap, breaking down a complex molecule into simpler, synthetically accessible building blocks.

Synthesis of the Homopiperazine Core System

The synthesis of the homopiperazine (1,4-diazepane) ring is a critical step and can be achieved through various methodologies, each with distinct advantages concerning precursor availability, yield, and scalability.

Several strategies have been developed for the construction of the homopiperazine ring.

One of the most direct methods is the cyclization of acyclic precursors . This typically involves the reaction between ethylenediamine and a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane. google.com To prevent uncontrolled polymerization and favor intramolecular cyclization, the amine groups of ethylenediamine are often protected before the cyclization step. google.com

Another prominent strategy is ring expansion . This approach leverages more readily available six-membered heterocyclic precursors. For instance, a 4-piperidone (B1582916) derivative can undergo a Schmidt rearrangement or a Beckmann rearrangement of its corresponding oxime to insert a nitrogen atom into the ring, thereby forming the seven-membered homopiperazine lactam, which can then be reduced. acs.orggoogle.com This method can offer improved safety and scalability compared to some traditional cyclization routes. acs.org

A third method involves the hydrogenation and cyclization of N-(2-cyanoethyl)ethylenediamine, using a catalyst such as Ge Dele G-49A, to form the homopiperazine ring. google.com

| Precursor Compound | Synthetic Strategy | Reference |

|---|---|---|

| Ethylenediamine | Cyclization with 1,3-dihalopropane | google.com |

| 1,3-Dibromopropane | Cyclization with ethylenediamine | google.com |

| 4-Piperidone Hydrochloride Hydrate | Ring Expansion (e.g., Beckmann/Schmidt Rearrangement) | google.com |

| N-(2-cyanoethyl)ethylenediamine | Reductive Cyclization | google.com |

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring safety and efficiency. For the cyclization of N,N'-diprotected ethylenediamine with 1,3-dibromopropane, reaction parameters are carefully controlled. google.com The choice of solvent is critical, with polar aprotic solvents like N,N-Dimethylformamide (DMF) being common. google.com Strong bases such as sodium hydride (NaH) or sodium methylate are employed to deprotonate the protected amines, facilitating the nucleophilic attack. google.com Temperature and reaction time are also key variables; for example, reactions may be heated to over 100°C for several hours to ensure completion. google.com

For more complex or hazardous reactions like the Schmidt rearrangement, modern techniques such as continuous-flow chemistry have been employed. acs.orgunimore.it Flow reactors offer superior control over reaction time, temperature, and mixing, which can significantly improve the safety profile and selectivity of the transformation compared to batch processing. acs.orgunimore.it Furthermore, advanced computational tools like Bayesian optimization and graph neural networks are emerging as powerful methods for rapidly identifying optimal reaction conditions from a vast parameter space, reducing the need for extensive empirical experimentation. nih.gov

| Parameter | Condition |

|---|---|

| Reactants | N,N'-di-Boc-ethylenediamine, 1,3-dibromopropane |

| Base | Sodium Methylate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 105-110 °C |

| Reaction Time | 10-11 hours |

Catalysts and protecting groups are indispensable tools in the synthesis of the homopiperazine core. Catalysts , such as phase-transfer catalysts, can significantly enhance reaction rates and yields in certain synthetic steps. google.com In ring expansion reactions, Lewis acids like titanium tetrachloride (TiCl₄) have been investigated to promote the rearrangement, although their effectiveness can be substrate-dependent. acs.orgunimore.it

Protecting groups are fundamental to the synthesis, primarily to prevent unwanted side reactions at the two nucleophilic nitrogen atoms of the ethylenediamine precursor. google.comresearchgate.net The choice of protecting group is dictated by its stability under the reaction conditions of a given step and the ease of its removal. An ideal protecting group is easily introduced, stable during subsequent reactions, and can be removed in high yield without affecting the rest of the molecule. chemistrytalk.org

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups. google.comchemistrytalk.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) and is stable to a wide range of non-acidic conditions. Deprotection is efficiently achieved using strong acids like hydrochloric acid (HCl) or hydrobromic acid (HBr). google.com Other protecting groups, such as the benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, are also prevalent in amine synthesis, offering orthogonal deprotection strategies that are crucial for complex, multi-step syntheses. researchgate.net

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Reference |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | google.comchemistrytalk.org |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenation | researchgate.net |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | researchgate.net |

| Trifluoroacetamide | TFA | Trifluoroacetic anhydride (B1165640) (TFAA) | Strong Acid | chemistrytalk.org |

Introduction of the N-Substituted 3-Dipropylaminopropyl Side Chain

Once the homopiperazine core is synthesized, the final key transformation is the installation of the 3-dipropylaminopropyl side chain onto one of the nitrogen atoms of the ring.

The most direct and common method for attaching the side chain is N-alkylation . This involves a nucleophilic substitution reaction where the secondary amine of the homopiperazine ring attacks an alkylating agent, such as 1-chloro-3-(dipropylamino)propane or 1-bromo-3-(dipropylamino)propane. To achieve mono-alkylation and avoid reaction at both nitrogen atoms, it is often necessary to use a mono-protected homopiperazine derivative, which is then deprotected after the alkylation step.

An alternative and versatile method is reductive amination . nih.gov In this approach, homopiperazine is reacted with 3-(dipropylamino)propanal in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to form the desired tertiary amine. Reductive amination is known for its high selectivity and compatibility with a wide range of functional groups. nih.gov

Derivatization Strategies and Analogue Synthesis for Structure-Related Research

The generation of analogues of this compound through derivatization is a key strategy for investigating its chemical space and understanding how structural modifications impact its properties. These modifications can be broadly categorized into two main areas: functionalization of the homopiperazine ring system and modifications of the dipropylaminopropyl side chain.

The homopiperazine (1,4-diazepane) ring offers multiple sites for functionalization, primarily at the secondary amine (N-4 position) and on the carbon backbone.

N-4 Position Functionalization: The secondary amine in the homopiperazine ring is a versatile handle for introducing a wide array of substituents. Standard N-alkylation, N-acylation, and N-arylation reactions can be employed to generate a diverse library of analogues. For instance, reaction with various alkyl halides, acyl chlorides, or sulfonyl chlorides would yield the corresponding N-substituted derivatives. A series of N,N'-substituted piperazine (B1678402) and homopiperazine derivatives have been synthesized to explore their biological activities, demonstrating the feasibility of such modifications. nih.gov

C-H Functionalization: Direct functionalization of the carbon atoms of the homopiperazine ring is a more advanced strategy that has seen significant progress, particularly for the related piperazine scaffold. These methods allow for the introduction of substituents at positions that are not readily accessible through classical synthesis, thereby expanding the structural diversity of the resulting analogues.

| Modification Type | Reagents and Conditions | Potential Outcome | Reference |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., ACN) | Introduction of various alkyl groups at the N-4 position. | jocpr.com |

| N-Acylation | Acyl chloride or anhydride, base | Formation of amide derivatives at the N-4 position. | nih.gov |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3) | Introduction of substituted alkyl groups at the N-4 position. | nih.gov |

| C-H Arylation | Aryl halide, photocatalyst, base | Direct introduction of aryl groups onto the carbon backbone of the ring. | Not directly on homopiperazine, but a known method for piperazines. |

This table is interactive. Click on the headers to sort.

Modification of the Propyl Linker: The three-carbon chain can be altered in length (e.g., to an ethyl or butyl chain) to assess the impact of the distance between the two nitrogen atoms. This is typically achieved by using different haloalkylamine precursors during the initial synthesis.

Modification of the Dipropylamino Group: The terminal dipropylamino group can be readily modified. Strategies include:

Varying the Alkyl Substituents: Replacing the propyl groups with other alkyl groups (e.g., methyl, ethyl, butyl) can modulate the steric bulk and lipophilicity of the molecule. This can be achieved through synthesis using different secondary amines in the alkylation of the homopiperazine core.

Introduction of Cyclic Amines: The dipropylamino moiety can be replaced with cyclic amines like piperidine (B6355638) or morpholine (B109124) to introduce conformational constraints.

Conversion to other Functional Groups: The tertiary amine can be oxidized or otherwise transformed, although this is less common for simple analogue synthesis.

The derivatization of aliphatic and diamines is a well-established field, often for analytical purposes, but the chemical principles can be adapted for synthetic goals. sigmaaldrich.comnih.gov For example, reagents used for pre-column derivatization in HPLC, such as dansyl chloride or dabsyl chloride, react efficiently with primary and secondary amines and could be used to introduce fluorescent or chromophoric tags for research purposes. nih.govrsc.org

| Modification Type | Synthetic Strategy | Potential Outcome | Reference |

| Altering Alkyl Chain Length | Use of 1-bromo-2-chloroethane (B52838) or 1-bromo-4-chlorobutane (B103958) in the initial synthesis. | Shortening or lengthening the linker between the nitrogen atoms. | General synthetic principles. |

| Variation of N-Alkyl Groups | Reductive amination with different aldehydes or ketones on a de-propylated precursor. | Modulation of steric and electronic properties of the terminal amine. | nih.gov |

| Replacement with Cyclic Amines | Alkylation of homopiperazine with a propyl chain bearing a terminal cyclic amine. | Introduction of conformational rigidity. | nih.gov |

| N-Oxide Formation | Oxidation of the tertiary amine with an oxidizing agent like m-CPBA. | Increased polarity and potential for different biological interactions. | General synthetic principles. |

This table is interactive. Click on the headers to sort.

Theoretical and Computational Studies of Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic characteristics of molecules. jksus.orgjddtonline.info These methods have been successfully applied to various piperazine (B1678402) and its derivatives to understand their geometry, electronic transitions, and reactivity. jddtonline.infoscilit.comtandfonline.com

For a molecule like 1-(3-Dipropylaminopropyl)homopiperazine, DFT calculations using functionals such as B3LYP or WB97XD with an appropriate basis set like 6-311++G** would be employed to optimize the molecular geometry and predict its electronic properties. jksus.org

The electronic structure of a molecule governs its reactivity. Key aspects of this are the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Charge Distribution and Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. jddtonline.infoscilit.com For aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative electrostatic potential is often localized on electronegative atoms like oxygen and nitrogen, indicating these as sites for electrophilic attack. jddtonline.info Conversely, positive potential is typically found around hydrogen atoms. jddtonline.info In this compound, the nitrogen atoms of the homopiperazine (B121016) ring and the dipropylamino group would be expected to be regions of negative potential, making them susceptible to interactions with electrophiles and key sites for hydrogen bonding. nih.gov

Frontier Orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. jddtonline.info In studies of aryl sulfonyl piperazine derivatives, the HOMO-LUMO energy gap was used to explain electronic transitions and compare the reactivity of different analogs. jddtonline.info For this compound, the HOMO would likely be localized on the electron-rich nitrogen atoms, while the LUMO would be distributed across the carbon backbone. The energy of these orbitals would be influenced by the conformation of the dipropylaminopropyl side chain.

Table 1: Hypothetical Frontier Orbital Data for this compound based on related compounds

| Property | Predicted Value/Location | Significance |

| HOMO Energy | High (less negative) | Indicates electron-donating ability, localized on N atoms |

| LUMO Energy | Low (more negative) | Indicates electron-accepting ability, localized on C-H bonds |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

This table is illustrative and based on general principles observed in related piperazine derivatives.

Quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, with a high degree of accuracy. tandfonline.com For a novel piperazine derivative, 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations have been shown to reproduce experimental bond lengths and angles well, as indicated by low Root Mean Square Deviation (RMSD) values. jksus.org Similar calculations for this compound could predict its 1H and 13C NMR spectra, aiding in its structural confirmation. Vibrational analysis could further identify characteristic frequencies for its functional groups, such as the N-H and C-N stretching modes.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.

The homopiperazine ring can adopt several conformations, such as chair, boat, and twist-boat. The presence of a bulky N-substituent, like the 3-dipropylaminopropyl group, will significantly influence the conformational equilibrium. Computational methods can map the potential energy surface to identify the most stable, low-energy conformations. For the parent homopiperazine molecule, the symmetrical structure has been studied, noting a particularly long C-C bond in the N-CH2-CH2-N moiety. mdpi.com The substitution would likely alter these geometric parameters.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with solvents or biological macromolecules. nih.gov MD simulations of phenyl-piperazine scaffolds have been used to evaluate their binding stability within protein active sites. nih.govacs.org For this compound, MD simulations could model its behavior in aqueous solution, revealing how the alkyl chains and nitrogen atoms interact with water molecules. In a biological context, simulations could predict its binding mode to a target protein, highlighting key interactions that stabilize the complex. researchgate.net

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Simulated Observation | Implication |

| RMSD (Root Mean Square Deviation) | Low fluctuation for the homopiperazine ring | Indicates a stable core conformation. |

| RMSF (Root Mean Square Fluctuation) | High fluctuation for the propyl chains | Shows the flexibility of the side chain. |

| Solvent Accessible Surface Area (SASA) | High for nitrogen atoms | Suggests these sites are available for interaction. |

This table is illustrative and based on typical outputs of MD simulations for similar molecules. researchgate.net

Theoretical Basis for Structure-Function Relationships

The ultimate goal of many computational studies is to establish a clear link between a molecule's structure and its function. benthamdirect.com For piperazine and its derivatives, structure-activity relationship (SAR) studies are common. nih.govacs.org For instance, in a series of piperazine sulfonamide analogs, docking studies helped to rationalize the observed inhibitory activity against α-amylase. nih.gov

For this compound, theoretical studies could help to build a SAR model by:

Identifying the pharmacophore: Determining the essential structural features required for a specific biological activity.

Quantifying electronic and steric effects: Correlating properties like charge distribution and molecular shape with functional outcomes.

Predicting the activity of new analogs: Using the established model to design new molecules with enhanced or modified functions.

The flexible nature of the dipropylaminopropyl chain combined with the basicity of the nitrogen atoms are key structural features that would be central to any structure-function analysis of this compound.

In Silico Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties. For a compound like this compound, a QSAR study would be instrumental in predicting its potential therapeutic applications by correlating its structural features with biological responses.

While no specific QSAR studies for this compound have been published, models for analogous piperazine and homopiperazine derivatives offer insights into the key molecular descriptors that likely influence its activity. nih.govmdpi.comnih.gov Studies on various piperazine derivatives have shown that a combination of electronic, steric, and lipophilic parameters are crucial for their biological activity. nih.gov For instance, 3D-QSAR studies on piperazine derivatives have highlighted the importance of electrostatic and steric fields in their antagonistic effects. nih.gov

A hypothetical QSAR model for this compound would likely involve the calculation of a wide range of molecular descriptors. These can be categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). The nitrogen atoms in the homopiperazine ring and the dipropylamino group are key sites for electronic interactions.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors such as molecular weight, volume, and surface area, as well as specific steric parameters for the substituents, would be important. The bulky dipropylamino group and the flexible propyl chain would significantly contribute to the steric properties.

Lipophilicity Descriptors: These quantify the molecule's affinity for lipid environments, which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors. The logarithm of the octanol-water partition coefficient (logP) is a common descriptor in this category.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms.

Table 1: Hypothetical QSAR Descriptors for this compound and Analogs

| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| This compound | 269.48 | 3.2 | 15.5 | 1.5 |

| 1-(3-Diethylaminopropyl)homopiperazine | 241.42 | 2.5 | 15.5 | 2.8 |

| 1-(3-Dimethylaminopropyl)homopiperazine | 213.37 | 1.8 | 15.5 | 4.1 |

| 1-(2-Dipropylaminoethyl)homopiperazine | 255.45 | 2.9 | 15.5 | 1.9 |

This table presents hypothetical data for illustrative purposes, based on general trends observed in related compounds.

Molecular Docking and Binding Mode Predictions with Model Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies can provide valuable insights into its potential interactions with biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, which are common targets for piperazine and homopiperazine derivatives. mdpi.com

A hypothetical docking study could involve a model receptor known to bind similar ligands, for instance, a dopamine (B1211576) or serotonin (B10506) receptor, given the prevalence of piperazine-containing compounds in central nervous system (CNS) drug discovery. The flexible nature of the propyl chain and the rotatable bonds of the dipropylamino group would allow the ligand to adopt various conformations to fit into the binding pocket of a receptor.

The predicted binding mode of this compound would likely involve a combination of interactions:

Ionic Interactions: One of the nitrogen atoms of the homopiperazine ring, being basic, could be protonated at physiological pH and form a salt bridge with an acidic residue (e.g., aspartic acid or glutamic acid) in the receptor's binding site.

Hydrogen Bonding: The N-H group in the homopiperazine ring (if unsubstituted at the second nitrogen) or the tertiary amine nitrogens could act as hydrogen bond acceptors.

Hydrophobic Interactions: The propyl and dipropyl groups would likely engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine) within the binding pocket.

Table 2: Predicted Binding Interactions of this compound with a Model Receptor

| Interaction Type | Ligand Moiety | Receptor Residue (Hypothetical) |

| Ionic Interaction | Homopiperazine Nitrogen | Aspartic Acid |

| Hydrogen Bond | Dipropylamino Nitrogen | Serine |

| Hydrophobic Interaction | Propyl Chain | Leucine, Valine |

| Hydrophobic Interaction | Dipropyl Groups | Phenylalanine |

This table presents a hypothetical binding mode for illustrative purposes.

The results of such docking studies, often expressed as a docking score or binding energy, can be used to rank potential ligands and to guide the design of new derivatives with improved affinity and selectivity.

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to investigate reaction mechanisms, providing insights into transition states, reaction intermediates, and energy barriers. acs.orgmdpi.com The synthesis of this compound would typically involve the N-alkylation of homopiperazine. nih.gov A plausible synthetic route is the reaction of homopiperazine with a suitable 3-(dipropylamino)propyl halide, such as 1-bromo-3-(dipropylamino)propane.

A computational study of this reaction mechanism, likely an S(_N)2 reaction, could be performed using Density Functional Theory (DFT) calculations. mdpi.com The reaction would proceed as follows:

Nucleophilic Attack: The secondary amine of the homopiperazine acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromo-3-(dipropylamino)propane, which is bonded to the bromine atom.

Transition State: A transition state is formed where a partial bond exists between the nitrogen of the homopiperazine and the carbon of the propyl chain, while the carbon-bromine bond is partially broken.

Product Formation: The carbon-bromine bond fully breaks, leading to the formation of the N-alkylated product, this compound, and a bromide ion.

Computational analysis would allow for the calculation of the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This can help in predicting the feasibility and rate of the reaction under different conditions. Furthermore, computational models can explore potential side reactions, such as the dialkylation of homopiperazine, and help in optimizing reaction conditions to favor the desired mono-alkylated product. ucalgary.ca

Table 3: Computationally Predicted Parameters for the N-alkylation of Homopiperazine

| Parameter | Predicted Value |

| Reaction Type | S(_N)2 |

| Nucleophile | Homopiperazine |

| Electrophile | 1-bromo-3-(dipropylamino)propane |

| Activation Energy (kcal/mol) | 15-25 (Hypothetical) |

| Reaction Enthalpy (kcal/mol) | Exothermic (Hypothetical) |

This table presents hypothetical data for illustrative purposes based on general principles of S(_N)2 reactions.

Preclinical Mechanistic Investigations at the Molecular and Cellular Level

Ligand-Target Interaction Studies in Cell-Free Systems

The initial characterization of a compound's mechanism of action typically involves cell-free systems to directly study its interaction with purified molecular targets, such as enzymes or receptors.

Biochemical Assay Development for Specific Enzyme Modulation

To ascertain if 1-(3-Dipropylaminopropyl)homopiperazine modulates the activity of a specific enzyme, a tailored biochemical assay would first need to be developed and optimized. This process involves selecting an appropriate buffer system, substrate concentration, and detection method (e.g., colorimetric, fluorescent, or luminescent) to ensure a robust and reproducible signal. The assay would then be used to determine the compound's effect on enzyme kinetics, identifying whether it acts as an inhibitor or an activator.

No specific biochemical assays have been reported for the evaluation of this compound against any particular enzyme target.

Kinetic and Thermodynamic Characterization of Binding Events

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for a detailed examination of the binding between a ligand and its target. nih.gov SPR can provide real-time data on the association (kon) and dissociation (koff) rates of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This thermodynamic profile offers insights into the forces driving the binding process. nih.gov

There is no available data on the kinetic or thermodynamic parameters of the interaction between this compound and any biological target.

Cellular Pathway Modulation Research In Vitro

Following cell-free studies, research typically progresses to in vitro models, such as cultured cell lines, to understand how a compound affects cellular processes within a more complex biological environment.

Investigation of Intracellular Signaling Cascades

Should a molecular target for this compound be identified, subsequent research would focus on its impact on relevant intracellular signaling cascades. Techniques like Western blotting or specific phosphorylation assays would be employed to measure changes in the levels and activation states of key signaling proteins downstream of the target. This helps to elucidate the functional consequences of the ligand-target interaction within the cell.

No studies have been published detailing the effects of this compound on any intracellular signaling pathways.

Analysis of Cellular Responses in Defined Model Systems (e.g., cell lines)

There are no reports on the cellular responses of any defined model systems to treatment with this compound.

Gene Expression and Proteomic Studies in Controlled Cellular Environments

To gain a broad, unbiased view of a compound's cellular effects, global changes in gene and protein expression are analyzed. Transcriptomic techniques like RNA-sequencing can reveal widespread changes in gene expression following treatment with the compound. nih.govnih.gov Similarly, proteomic approaches, often utilizing mass spectrometry, can identify alterations in the abundance of thousands of proteins, providing a comprehensive picture of the cellular response at the protein level.

No gene expression or proteomic data are available for cells exposed to this compound.

Structure-Mechanism Relationships in Biological Systems

Extensive literature searches did not yield specific data on the structure-mechanism relationships for the compound this compound. However, analysis of related homopiperazine (B121016) and piperazine (B1678402) analogs provides insights into how structural modifications can influence biological activity.

Correlation of Molecular Structure with Observed Mechanistic Effects

While direct studies on this compound are not available, research on analogous structures highlights key molecular features that determine their mechanistic effects. For instance, in a series of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine analogs, modifications to the central diamine bridge, which is structurally related to the homopiperazine ring, significantly impacted binding selectivity and potency for monoamine transporters. Altering the position of the basic nitrogen atoms within this central moiety was shown to be critical for the inhibition of norepinephrine (B1679862) reuptake. ebi.ac.uk

In other related classes of compounds, such as 2-hydroxy-3-phenoxypropyl piperazine derivatives, the nature of substituents on the piperazine ring was found to be a determinant for their activity as T-type calcium channel blockers. nih.gov Similarly, for a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones, the addition of a tertiary amine basic side chain, a feature also present in this compound, was demonstrated to enhance cytotoxic effects on breast cancer cells. nih.gov

Table 1: Structure-Activity Relationship Insights from Related Compounds

| Compound Class | Structural Modification | Observed Mechanistic Effect | Reference |

| 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine analogs | Alterations in the central diamine (piperazine) moiety | Sensitive changes in binding selectivity and potency for norepinephrine reuptake inhibition. ebi.ac.uk | ebi.ac.uk |

| 2-hydroxy-3-phenoxypropyl piperazine derivatives | Modifications of piperazine ring substituents | Determined activity as T-type calcium channel blockers. nih.gov | nih.gov |

| 1,3-diphenyl-3-(phenylthio)propan-1-ones | Addition of a tertiary amine basic side chain | Improved cytotoxic effects on breast cancer cells. nih.gov | nih.gov |

Advanced Microscopy and Imaging Techniques for Intracellular Localization and Interaction

There is currently no published research employing advanced microscopy or imaging techniques to investigate the intracellular localization or specific molecular interactions of this compound. Such studies would be invaluable for elucidating its mechanism of action at a subcellular level. Techniques like confocal microscopy with fluorescently-labeled analogs or super-resolution microscopy could potentially visualize the compound's distribution within cells and its co-localization with specific organelles or protein targets.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to molecular characterization, providing detailed information about the atomic and molecular structure, chemical bonds, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra would confirm the connectivity and chemical environment of every hydrogen and carbon atom in 1-(3-Dipropylaminopropyl)homopiperazine.

For this specific compound, ¹H NMR would be expected to show distinct signals for the propyl and homopiperazine (B121016) protons. The protons on the carbons adjacent to nitrogen atoms would appear at characteristic chemical shifts. For instance, studies on similar piperazine (B1678402) derivatives show that protons on the piperazine ring typically resonate at specific ppm values, which helps in confirming the ring structure. nih.govresearchgate.netlew.ro The integration of these signals would correspond to the number of protons in each unique environment, while the splitting patterns (singlets, doublets, triplets, etc.) would reveal the number of adjacent protons, thus confirming the arrangement of the propyl chain and its connection to the homopiperazine ring.

Similarly, ¹³C NMR spectroscopy would provide a signal for each unique carbon atom, confirming the total number of carbons and their chemical environments (e.g., CH₃, CH₂, CH). lew.ro

Expected ¹H NMR Data Interpretation:

Dipropyl Group: A triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene (CH₂) protons adjacent to the nitrogen.

Propyl Linker: Three distinct methylene (CH₂) signals, with those closest to the nitrogen atoms being the most deshielded.

Homopiperazine Ring: A series of complex multiplets corresponding to the seven-membered ring's methylene protons.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental formula. preprints.org

When subjected to techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule would ionize and break apart into characteristic fragments. The fragmentation pattern is a molecular fingerprint that helps confirm the structure. nih.gov Common fragmentation patterns for piperazine derivatives often involve the cleavage of the side chain or the opening of the piperazine ring itself. preprints.orgpreprints.org

Expected Fragmentation Data:

Molecular Ion Peak [M+H]⁺: This peak would correspond to the full molecular weight of the protonated molecule.

Key Fragments: Fragmentation would likely occur at the C-N bonds, leading to ions corresponding to the dipropylamino group, the propyl linker, and the homopiperazine ring. The loss of a propyl group is a common fragmentation pathway.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H and C-N bonds. The absence of certain bands, such as N-H (around 3300-3500 cm⁻¹) or C=O (around 1700 cm⁻¹), would confirm the tertiary nature of the amines and the absence of carbonyl groups. IR spectra of the parent compound, homopiperazine, show characteristic peaks for its functional groups which serve as a reference. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. Since this compound lacks significant chromophores or a conjugated π-electron system, it is not expected to show strong absorption in the UV-Vis region (200-800 nm).

Table 1: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-N Stretch | 1000 - 1250 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. For an amine-containing compound like this compound, a C18 column is typically used. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic amine compound. The purity is determined by the relative area of the main peak in the chromatogram. Because the compound lacks a strong chromophore, detection might require methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (LC-MS). nih.gov

Table 2: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) |

| Detection | Mass Spectrometry (MS) or ELSD |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis, potentially after derivatization to increase its volatility. The technique separates compounds based on their boiling points and interaction with the stationary phase. A GC analysis would provide information on the compound's purity and could be used to detect volatile impurities. figshare.com Coupling GC with a mass spectrometer (GC-MS) is a powerful combination for both separating and identifying components in a sample. nih.gov The retention time in a GC system is a characteristic property under specific conditions (e.g., column type, temperature program, and carrier gas flow rate).

Chiral Chromatography for Enantiomeric Purity Determination

Due to the potential for chirality in substituted piperazine structures, particularly if synthesized from chiral precursors or through methods that could induce stereocenters, the determination of enantiomeric purity is a critical analytical step. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

The separation of enantiomers on a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for resolving the enantiomers of various drug compounds. For N-alkylated amines and related structures, the selection of the mobile phase is crucial for achieving separation. A study on the chiral separation of drugs with N-alkyl groups demonstrated successful resolution on a C18 column using sulfobutylether-β-cyclodextrin (SBE-β-CD) as a chiral mobile phase additive. magtechjournal.com The method involved a mobile phase of acetonitrile and a phosphate (B84403) buffer, with factors such as cyclodextrin (B1172386) concentration, pH, and temperature being optimized to achieve separation. magtechjournal.com

Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is often preferred to avoid potential complications from the derivatization reaction. For non-chromophoric compounds, derivatization may be necessary to introduce a UV-active group for detection. rsc.org

Given the structure of this compound, a method employing a polysaccharide-based CSP would be a logical starting point. The conditions would need to be optimized, but a typical setup might involve a mobile phase of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

Table 1: Illustrative Chiral HPLC Conditions for N-Alkyl Amines This table presents typical conditions for the chiral separation of related amine compounds, providing a basis for method development for this compound.

| Parameter | Condition | Reference |

| Column | Chiralpak AD-H | unl.pt |

| Mobile Phase | Ethanol/Hexane with 0.1% Diethylamine | rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min | magtechjournal.com |

| Detection | UV at 228 nm (may require derivatization) | rsc.org |

| Temperature | 25 °C | magtechjournal.com |

Data in this table is based on methods for structurally related compounds and serves as a guideline.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformation. For N-substituted piperazines, the conformation of the piperazine or homopiperazine ring is of particular interest. The parent piperazine molecule typically adopts a chair conformation. iucr.orgresearchgate.net

While a crystal structure for this compound is not publicly available, analysis of related N,N'-disubstituted piperazines shows that the nature of the substituent can influence the ring geometry. wm.edu For instance, the structure of 1,4-diphenylpiperazine (B1604790) shows some flattening of the ring due to the electronic effects of the phenyl groups. wm.edu In contrast, N,N'-disubstituted piperazines with saturated carbon linkers to the substituents maintain the typical chair conformation. wm.edu It is expected that this compound would exhibit a chair-like conformation for the homopiperazine ring, with the propylamino-propyl substituent adopting a stable, extended conformation.

Table 2: Crystallographic Data for Related Piperazine Compounds This table provides examples of crystallographic data for piperazine and a substituted derivative to illustrate typical parameters.

| Compound | Crystal System | Space Group | Key Features | Reference |

| Piperazine | Monoclinic | P21/n | Chair conformation, N-H···N hydrogen bonding | researchgate.net |

| 1,4-Diphenethylpiperazine | Monoclinic | C2/c | Chair conformation of the piperazine ring | wm.edu |

This data is for related compounds and is intended to be illustrative.

Co-crystal Structure Analysis with Model Targets

Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. This can be used to modify the physicochemical properties of a compound or to study intermolecular interactions. The nitrogen atoms in the homopiperazine ring and the terminal tertiary amine of this compound are potential sites for hydrogen bonding, making it a candidate for co-crystal formation with hydrogen bond donors, such as carboxylic acids or phenols.

A study on the co-crystallization of daidzein (B1669772) with piperazine revealed the formation of a new crystalline phase with distinct properties from the parent compounds. mdpi.com The co-crystal structure was stabilized by hydrogen bonds between the hydroxyl groups of daidzein and the nitrogen atoms of piperazine. mdpi.com Similarly, resveratrol (B1683913) has been co-crystallized with piperazine, forming a structure with enhanced aqueous solubility compared to resveratrol alone. mdpi.comresearchgate.net These examples demonstrate the potential for forming co-crystals with N-heterocyclic compounds. Analysis of such co-crystals with model targets could provide insight into the intermolecular interactions that this compound might engage in.

Table 3: Example of Co-crystal System with Piperazine This table illustrates a reported co-crystal system involving piperazine, highlighting the types of interactions that can be studied.

| Co-crystal System | Co-former | Key Intermolecular Interactions | Reference |

| Daidzein-Piperazine | Daidzein | O-H···N hydrogen bonds | mdpi.com |

| Resveratrol-Piperazine | Resveratrol | N-H···O and O-H···N hydrogen bonds | mdpi.com |

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to investigate the redox properties of a molecule. The tertiary amine functionalities in this compound are expected to be electrochemically active, undergoing oxidation at a sufficiently positive potential.

Studies on piperazine antihistamine drugs, which contain the piperazine moiety, have shown that these compounds are oxidizable at potentials around +1.1 V to +1.25 V versus an Ag/AgCl reference electrode. nih.govresearchgate.netacs.org The oxidation is typically an irreversible process involving the nitrogen atoms. The exact oxidation potential is influenced by the molecular structure and the experimental conditions, such as pH and the solvent system. For some N-substituted piperidones, the oxidation process was found to be a two-electron transfer. mdpi.com

The electrochemical behavior of this compound would likely involve the oxidation of one or both of the tertiary amine groups. The presence of two such groups at a distance from each other might lead to a multi-step oxidation process. The data from such studies can be valuable for understanding the electronic properties of the molecule and for developing electrochemical-based analytical methods.

Table 4: Illustrative Electrochemical Data for Related Amine Compounds This table presents oxidation potential data for related amine-containing compounds to provide an expected range for this compound.

| Compound Type | Technique | Typical Oxidation Potential (vs. Ag/AgCl) | Reference |

| Piperazine Antihistamines | Cyclic Voltammetry | ~ +1.1 V to +1.25 V | nih.govresearchgate.net |

| N-benzyl-4-piperidones | Differential Pulse Voltammetry | ~ +0.8 V to +0.9 V | mdpi.com |

This data is for related compounds and is intended to be illustrative.

Applications and Advanced Research Perspectives in Chemical Biology and Materials Science

Development as Chemical Probes for Elucidating Biological Mechanisms

The unique structural features of homopiperazine (B121016) derivatives, particularly N,N'-substituted analogs, make them promising candidates for the development of chemical probes to investigate complex biological systems. These compounds can be tailored to interact with specific biological targets, thereby helping to unravel intricate physiological and pathological processes.

A significant area of research has been the synthesis of N,N'-substituted piperazine (B1678402) and homopiperazine derivatives designed to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors. nih.gov These receptors are crucial for synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. Researchers have synthesized a series of these derivatives to study their polyamine-like actions. nih.gov For instance, compounds like N,N'-bis(3-aminopropyl)homopiperazine have been shown to enhance [3H]MK-801 binding to NMDA receptors, indicating their potential as probes to study the polyamine binding site. nih.gov Although these compounds exhibited lower efficacy than the endogenous polyamine spermine, their distinct interaction profile, such as the lack of inhibition at high concentrations, suggests they could be valuable tools for dissecting the nuances of NMDA receptor modulation. nih.gov

The development of such probes relies on the ability to systematically modify the homopiperazine core. The synthesis of various N,N'-aminoalkylated and aminoacylated piperazine and homopiperazine derivatives has been a key focus, providing a library of compounds with varying potencies and efficacies. nih.gov This structural diversity is essential for establishing structure-activity relationships and for designing more selective and potent chemical probes.

| Compound Class | Biological Target | Potential Application | Reference |

| N,N'-substituted homopiperazines | NMDA Receptors | Elucidating polyamine modulation of receptor function | nih.gov |

| Aminoacylated homopiperazines | NMDA Receptors | Probing specific recognition sites | nih.gov |

Role in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a platform for creating complex and functional molecular assemblies. The homopiperazine ring, with its distinct conformation and hydrogen bonding capabilities, can act as a versatile component in the design of host-guest systems.

Research into the supramolecular assemblies of bi-component molecular solids formed between homopiperazine and various organic acids has demonstrated the formation of intricate network structures. mdpi.com X-ray diffraction studies have revealed that the homopiperazine molecule can adopt a pseudo-chair conformation, with each nitrogen-hydrogen group participating as both a hydrogen-bond donor and acceptor. mdpi.com This dual role facilitates the construction of complex, self-assembled architectures.

The principles of host-guest chemistry are fundamental to these interactions, where a host molecule selectively binds a guest molecule. mdpi.com The cavities and recognition sites offered by macrocyclic hosts, which can be conceptually related to the cyclic nature of homopiperazine, are crucial for applications ranging from drug delivery to catalysis. nih.gov The formation of stable host-guest complexes is often driven by a combination of non-covalent forces, including hydrogen bonds and van der Waals interactions. mdpi.comresearchgate.net While specific studies on 1-(3-Dipropylaminopropyl)homopiperazine in this context are not prevalent, the inherent structural features of the homopiperazine core suggest its potential utility in constructing novel supramolecular systems. The dipropylaminopropyl substituent could further influence host-guest interactions by providing additional binding sites or by altering the steric and electronic properties of the molecule.

Catalytic Applications in Organic Synthesis

The use of piperazine and its derivatives as scaffolds for ligands in catalysis is a well-established area of research. rsc.org These nitrogen-containing heterocycles can coordinate with metal centers to form catalysts for a variety of organic transformations. The development of catalytic systems for the synthesis of N-unprotected piperazines, morpholines, and thiomorpholines from aldehydes highlights the versatility of these scaffolds. mdpi.com

While direct catalytic applications of this compound are not extensively documented, the broader class of N-substituted homopiperazines holds potential. For instance, the synthesis of pyrazine (B50134) derivatives, which share structural similarities with piperazines, has been explored for applications in coupling reactions like the Suzuki and Buchwald-Hartwig reactions. tandfonline.com The nitrogen atoms in the homopiperazine ring can act as Lewis basic sites, coordinating to metal catalysts and influencing their reactivity and selectivity. The specific substituents on the nitrogen atoms, such as the dipropylaminopropyl group, can be strategically varied to fine-tune the catalyst's properties for specific synthetic challenges.

Integration into Polymeric Structures or Advanced Materials

The incorporation of the homopiperazine moiety into polymeric structures can impart unique properties to the resulting materials, such as improved thermal stability and solubility. synquestlabs.com This has led to the application of resins and synthetic fibers containing homopiperazine in various specialized fields. synquestlabs.com

A notable area of research is the use of monomeric titanium (IV) homopiperazine complexes for the ring-opening polymerization (ROP) of rac-lactide to produce polylactide (PLA). nih.govnih.gov PLA is a biodegradable and biocompatible polymer with significant environmental and medical applications. nih.gov In these studies, homopiperazine-based salan ligands are used to create titanium complexes that act as initiators for the polymerization. nih.govnih.gov The steric and electronic properties of the ligands, which are influenced by substituents on the homopiperazine ring, can affect the polymerization process and the properties of the resulting polymer, such as its molecular weight distribution. nih.gov Research has shown that these titanium complexes are highly active for polymerization, producing PLA with controlled molecular weights and narrow polydispersity indices. nih.gov

Furthermore, the synthesis of azetidinium-functionalized polymers using a piperazine-based coupler demonstrates a strategy to create polymers with reactive groups. acs.org While this study used piperazine, the concept could be extended to homopiperazine derivatives to create novel functional polymers. The synthesis of polymers from monomers containing a piperidine (B6355638) cycle also highlights the broader interest in incorporating such heterocyclic structures into polymer backbones to achieve desired properties. researchcommons.org

| Polymerization Method | Monomer/Initiator Component | Resulting Polymer | Key Finding | Reference |

| Ring-Opening Polymerization | Monomeric Ti(IV) homopiperazine salan complexes | Polylactide (PLA) | Highly active and controlled polymerization | nih.govnih.gov |

| Functional Polymer Synthesis | Piperazine-based bifunctional coupler | Azetidinium-functionalized polymers | Strategy for creating reactive polymers | acs.org |

Biomimetic Chemistry and Artificial Biological Systems

Biomimetic chemistry aims to mimic biological systems to create new materials and technologies with life-like functionalities. The development of biomimetic scaffolds for tissue engineering is a prime example, where materials are designed to support cell adhesion, proliferation, and differentiation. nih.govopenbiomedicalengineeringjournal.com These scaffolds often incorporate components that mimic the natural extracellular matrix (ECM). openbiomedicalengineeringjournal.com

While direct applications of this compound in biomimetic systems are not widely reported, the structural motifs of homopiperazine can be relevant. For instance, the design of bioactive scaffolds often involves the functionalization of polymer surfaces with specific chemical groups to enhance cell interactions. nih.gov The amine functionalities present in homopiperazine derivatives could be utilized for such surface modifications.

The broader concept of creating artificial biological systems can also draw inspiration from the functionalities of molecules like homopiperazine. For example, the development of microphysiological systems for drug discovery relies on engineering biomimetic materials that can replicate physiological conditions. digitellinc.com The versatility of polymeric materials, which can be functionalized with various chemical entities, is key to these advancements. The incorporation of homopiperazine derivatives into such polymer frameworks could potentially introduce specific functionalities, such as pH-responsiveness or targeted binding capabilities, contributing to the development of more sophisticated and predictive artificial biological systems.

Future Research Directions and Emerging Paradigms

Novel Synthetic Strategies for Accessing Underexplored Analogues

The synthesis of homopiperazine (B121016) derivatives has traditionally followed established routes, but modern organic synthesis offers new avenues for creating structural diversity. chemicalbook.comgoogle.com Future research should focus on applying contemporary synthetic methodologies to generate analogues of 1-(3-Dipropylaminopropyl)homopiperazine that are currently underexplored.

Advanced strategies such as C-H functionalization, which allows for the direct modification of the heterocycle's carbon-hydrogen bonds, could provide more efficient routes to novel derivatives. mdpi.com Photoredox catalysis, for example, has been successfully used for the C-H arylation and vinylation of piperazines and could be adapted for the homopiperazine core. mdpi.com Furthermore, the development of convergent synthetic pathways, like the stannyl (B1234572) amine protocol (SnAP) chemistry, which combines aldehydes and stannyl amine reagents, could facilitate the rapid assembly of a library of analogues from diverse building blocks. mdpi.com

These methods would enable systematic modifications at three key positions: the homopiperazine ring, the propyl linker, and the terminal dipropylamino group. Exploring variations such as fluorination, substitution with other heterocyclic rings, or altering the length and rigidity of the alkyl chain could lead to compounds with fine-tuned properties.

Table 1: Proposed Novel Analogues of this compound via Advanced Synthetic Strategies

| Modification Site | Synthetic Strategy | Potential Analogue Class | Rationale |

|---|---|---|---|

| Homopiperazine Core | C-H Functionalization / Photoredox Catalysis | Aryl- or Vinyl-Substituted Homopiperazines | Introduce steric bulk and electronic diversity to explore new binding interactions. mdpi.com |

| Propyl Linker | Ring-Closing Metathesis Precursors | Cyclopropyl- or Spirocycle-Containing Linkers | Constrain conformational flexibility to enhance binding affinity and selectivity. |

| Dipropylamino Group | Nucleophilic Substitution on Halogenated Precursors | Introduction of Azacycles (e.g., Pyrrolidine, Piperidine) | Modulate basicity, lipophilicity, and hydrogen bonding capacity. cymitquimica.comnih.gov |

Advancements in Computational Modeling for Predictive Research

In silico methods are indispensable tools in modern drug discovery for predicting molecular properties and guiding experimental work. nih.gov Future investigations into this compound and its analogues would benefit immensely from a computation-driven approach.

Quantitative Structure-Activity Relationship (QSAR) studies, particularly advanced methods like Hologram QSAR (HQSAR), can build predictive models without the need for 3D structural alignment, making them suitable for large datasets of diverse analogues. researchgate.net Such models, as demonstrated for other DPP-IV inhibitors, can predict the biological activity of newly designed compounds and highlight key structural features for potency. researchgate.net

Molecular docking simulations can provide insights into the potential binding modes of this compound with various biological targets, such as G-protein coupled receptors, enzymes, or transporters. nih.govnih.gov These studies can identify crucial interactions with amino acid residues, guiding the rational design of more potent and selective ligands. nih.gov Furthermore, the use of machine learning and deep graph learning algorithms is an emerging paradigm for predicting ecotoxicology and other complex biological properties, offering a path to de-risk compounds early in development. researchgate.netacs.org The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties through computational models is also crucial for evaluating the drug-likeness of potential candidates. researchgate.netmdpi.com

Table 2: Application of Computational Models in Future Research of this compound

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Pharmacophore Modeling | Identify essential 3D structural features for biological activity. | Generation of a validated pharmacophore to guide virtual screening and design. nih.gov |

| Molecular Docking | Predict binding poses and affinities with putative biological targets. | A ranked list of potential protein targets and key binding interactions to guide analogue design. nih.govresearchgate.net |

| QSAR / HQSAR | Develop predictive models for biological activity based on chemical structure. | A statistically robust model to forecast the activity of novel analogues before synthesis. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes and conformational changes over time. | Understanding of the dynamic behavior of the compound in a biological environment. nih.govnih.gov |

Exploration of Unconventional Mechanistic Pathways

While many piperazine (B1678402) and homopiperazine derivatives act through well-defined interactions with receptors or enzymes, there is growing interest in compounds that operate via unconventional mechanisms. researchgate.netacs.org Future research should aim to elucidate the precise mechanism of action for this compound, looking beyond simple agonism or antagonism.

Studies on other homopiperazine derivatives have revealed unique modes of action, such as the inhibition of all three catalytic subunits of the proteasome, a mechanism distinct from that of established drugs like bortezomib. nih.gov Some N,N'-substituted homopiperazines have been shown to modulate NMDA receptors through polyamine-like actions. nih.gov Another area of interest is dual-targeting, where a single molecule is designed to interact with multiple targets, which can offer synergistic effects. acs.org For instance, dual histamine (B1213489) H3 and sigma-1 receptor antagonists have shown promise in pain models. acs.org Additionally, certain diazeniumdiolate analogues of homopiperazine exert their anticancer effects by releasing nitric oxide within cells. nih.gov

Investigating whether this compound or its future analogues could function as allosteric modulators, disrupt protein-protein interactions, or act on novel targets would be a valuable pursuit.

Table 3: Potential Mechanistic Pathways for Investigation

| Mechanistic Hypothesis | Experimental Approach | Potential Implication |

|---|---|---|

| Allosteric Modulation | Radioligand binding assays in the presence of an orthosteric ligand; functional assays. | Discovery of compounds with improved selectivity and finer control over receptor activity. |

| Dual-Target Activity | Screening against panels of related receptors or enzymes (e.g., kinases, proteases). | Development of therapeutics with enhanced efficacy for complex diseases. acs.org |

| Proteasome Inhibition | Cell-based proteasome activity assays; crystallography with the proteasome complex. | Identification of novel anticancer agents with unique binding modes. nih.gov |

Interdisciplinary Research Opportunities with Allied Scientific Fields

The versatility of the homopiperazine scaffold extends beyond pharmacology, presenting opportunities for collaboration with diverse scientific disciplines. chemimpex.commdpi.com The unique physicochemical properties of this compound could be leveraged in fields such as materials science and chemical biology.

In polymer chemistry, homopiperazine can be used as a monomer to create specialty polymers with enhanced thermal stability and mechanical properties. chemimpex.com The specific structure of this compound could be exploited to create functionalized polymers or surfaces. In coordination chemistry, the nitrogen atoms of the homopiperazine ring can act as ligands to form metal complexes. mdpi.com These organometallic compounds could have applications in catalysis or as novel therapeutic agents.

There is also potential in the field of agrochemicals, where piperazine-based structures are explored for their utility as pesticides and herbicides. acs.orgchemimpex.com Furthermore, the development of chemical probes based on the this compound structure could help in identifying its biological targets and elucidating its mechanism of action, representing a classic chemical biology approach. The incorporation of piperazine moieties into photosensitizers for antimicrobial photodynamic therapy is another emerging interdisciplinary area. mdpi.com

Table 4: Interdisciplinary Research Avenues

| Allied Field | Research Focus | Potential Application |

|---|---|---|

| Materials Science / Polymer Chemistry | Incorporation of the compound as a monomer or functionalizing agent in polymers. | Development of high-performance plastics or materials with specific surface properties. chemimpex.com |

| Inorganic / Coordination Chemistry | Synthesis and characterization of metal complexes using the compound as a ligand. | Creation of novel catalysts, imaging agents, or metallodrugs. mdpi.com |

| Agrochemical Science | Screening for herbicidal or pesticidal activity. | Development of new agents for crop protection. acs.org |

| Chemical Biology | Development of tagged or fluorescently-labeled versions of the compound. | Use as chemical probes to identify protein targets and study cellular pathways. |

Q & A

Q. Methodological Answer :

- Synthesis : Use multi-step alkylation reactions starting from homopiperazine (CAS 505-66-8). Introduce the dipropylaminopropyl group via nucleophilic substitution under anhydrous conditions, using solvents like acetonitrile or DMF at 60–80°C. Monitor reaction progress via TLC or HPLC .

- Characterization :

- Elemental Analysis : Confirm stoichiometry (C, H, N percentages).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ peak).

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and stability .

- Spectroscopy : FT-IR for functional groups (e.g., N-H stretching at ~3300 cm⁻¹) and NMR (¹H/¹³C) to resolve alkyl chain and piperazine ring protons .

Basic: What safety protocols are critical when handling homopiperazine derivatives in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Measures :

- Skin Contact : Immediately wash with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Rinse with saline solution for ≥15 minutes; seek medical attention .

- Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture. Store at 2–8°C for long-term stability .

Advanced: How can researchers determine complex formation equilibria between homopiperazine derivatives and metal ions?

Q. Methodological Answer :

- Potentiometric Titration : Conduct titrations in aqueous or mixed solvents (e.g., H₂O/DMSO) under controlled ionic strength (e.g., 0.1 M KCl). Use a glass electrode calibrated with standard buffers .

- Data Analysis :

- Software : Process data with Miniquad-75 or Hyperquad to calculate formation constants (logβ). Include protonation constants (logβ₁₁, logβ₁₂) for protonated homopiperazine .

- Speciation Diagrams : Plot species distribution vs. pH to identify dominant complexes (e.g., 1:1 or 1:2 ligand:metal ratios) .

Advanced: What experimental designs are effective for evaluating the repellent efficacy of homopiperazine derivatives?

Q. Methodological Answer :

- Bioassay Setup : Use a dual-port olfactometer or wind tunnel to test mosquito attraction inhibition. Compare treated (e.g., 5% homopiperazine in ethanol) vs. control groups .

- Parameters :

- Trap Catch Rates : Quantify reduction in host-seeking insects (e.g., Aedes aegypti). Homopiperazine achieved 95% inhibition at 5% concentration .

- Dose-Response : Test concentrations (1–10%) to establish EC₅₀ values.

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) with post-hoc corrections .

Advanced: How can DFT calculations optimize the structural analysis of homopiperazine-metal complexes?

Q. Methodological Answer :

- Geometry Optimization : Use Gaussian 09 or ORCA with B3LYP/6-31G(d) basis sets. Compare bond lengths (e.g., N–Sn in diphenyltin(IV) complexes) and angles with crystallographic data .

- Key Findings :

- Uncomplexed homopiperazine has N–N distances of 3.149 Å, shortening to 2.585 Å upon coordination .

- Charge distribution analysis reveals electron donation from nitrogen lone pairs to metal centers .

- Validation : Overlay DFT-optimized structures with X-ray crystallography data to assess accuracy .

Advanced: What methodologies are used to investigate the pharmacological activity of homopiperazine derivatives?

Q. Methodological Answer :

- Enzyme Inhibition Assays :

- Rho Kinase Inhibition : Use fluorescence polarization (e.g., fasudil hydrochloride as a reference; IC₅₀ ~0.3–1.0 µM) .

- Adenylyl Cyclase Assays : Measure cAMP levels in D2/D3 dopamine receptor-transfected cells. Homopiperazine analogs show higher intrinsic efficacy vs. piperazine derivatives (log efficacy range: 1.0–4.0) .

- Cell-Based Assays :

- Antitumor Activity : Test against breast cancer lines (MCF-7) via MTT assays. Include cisplatin as a positive control .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.